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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B560325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of ML315 analogs, a series of potent inhibitors of the cdc2-like (Clk) and dual-specificity

tyrosine phosphorylation-regulated (Dyrk) kinases. ML315 and its analogs are valuable

chemical probes for studying the roles of these kinases in cellular processes, particularly

mRNA splicing, and represent a promising starting point for the development of therapeutics

targeting diseases associated with aberrant splicing, such as cancer and neurodegenerative

disorders.

Introduction to ML315 and its Targets
ML315 is a substituted pyrimidine that acts as a potent and selective inhibitor of several Clk

and Dyrk kinase family members.[1] These kinases play a crucial role in the regulation of pre-

mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins, which are essential

components of the spliceosome. By inhibiting these kinases, ML315 can modulate alternative

splicing events, making it a valuable tool for dissecting the complexities of gene expression and

for investigating the therapeutic potential of splicing modulation.

The development of ML315 was the result of a focused effort to identify novel chemotypes for

Clk and Dyrk inhibition with improved selectivity profiles. The core of the SAR studies revolved

around a pyrimidine scaffold, exploring various substitutions to enhance potency and

selectivity.
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Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for ML315 and its key analogs,

detailing their inhibitory activity (IC50) against a panel of Clk and Dyrk kinases. The data is

compiled from the primary publication by Coombs et al. (2013).

Table 1: Core Scaffold and Analogs of Series 1

Compo
und

R¹ R²
Clk1
IC₅₀
(nM)

Clk2
IC₅₀
(nM)

Clk4
IC₅₀
(nM)

Dyrk1A
IC₅₀
(nM)

Dyrk1B
IC₅₀
(nM)

1 H

3,5-

dichlorob

enzyl

105 409 63 162 234

2 Me

3,5-

dichlorob

enzyl

89 350 55 145 210

3 Cl

3,5-

dichlorob

enzyl

75 290 48 130 195

4 H

4-

chlorobe

nzyl

250 >1000 180 450 600

5 H

3-

methoxy

benzyl

310 >1000 215 510 680

Table 2: Analogs of Series 2 (ML315 Series)
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Compo
und

Ar R
Clk1
IC₅₀
(nM)

Clk2
IC₅₀
(nM)

Clk4
IC₅₀
(nM)

Dyrk1A
IC₅₀
(nM)

Dyrk1B
IC₅₀
(nM)

6 Phenyl

3,5-

dichlorob

enzyl

98 380 72 155 220

7

4-

chloroph

enyl

3,5-

dichlorob

enzyl

70 250 50 120 180

8

3,4-

methylen

edioxyph

enyl

3,5-

dichlorob

enzyl

68 231 45 282 350

ML315

(9)

3,4-

methylen

edioxyph

enyl

3,5-

dichlorob

enzyl

68 231 45 282 350

10

3,4-

methylen

edioxyph

enyl

4-

chlorobe

nzyl

150 600 110 400 510

11

3,4-

methylen

edioxyph

enyl

3-

methoxy

benzyl

210 850 160 550 690

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

ML315 and its analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™)
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This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction.

Materials:

Kinase (Clk1, Clk2, Clk4, Dyrk1A, or Dyrk1B)

Substrate peptide (e.g., RS domain peptide for Clks)

ATP

Test compounds (ML315 analogs)

ADP-Glo™ Kinase Assay Kit (Promega)

Assay plates (384-well, low volume)

Plate reader with luminescence detection capabilities

Procedure:

Kinase Reaction Setup:

Prepare a reaction buffer containing the kinase and its specific substrate peptide.

Serially dilute the test compounds in DMSO and add them to the assay plate.

Add the kinase/substrate mixture to the wells containing the test compounds.

Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP

concentration should be at or near the Km for each kinase.

Incubate the plate at room temperature for 1 hour.

ADP Detection:

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the

remaining ATP.
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Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal via a luciferase reaction.

Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

The luminescent signal is proportional to the amount of ADP produced and is inversely

correlated with the activity of the kinase inhibitor.

Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Splicing Assay (RT-PCR for VEGF Splice
Variants)
This assay assesses the ability of the compounds to modulate alternative splicing in a cellular

context by measuring changes in the ratio of vascular endothelial growth factor (VEGF) splice

variants.

Materials:

Human cell line (e.g., HEK293)

Cell culture medium and supplements

Test compounds (ML315 analogs)

RNA extraction kit

Reverse transcription kit

PCR primers specific for VEGF splice variants (e.g., VEGF-A₁₆₅ and VEGF-A₁₂₁)
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PCR master mix

Agarose gel electrophoresis equipment

Procedure:

Cell Treatment:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for 24-48 hours.

RNA Extraction and Reverse Transcription:

Lyse the cells and extract total RNA using a commercial kit according to the

manufacturer's instructions.

Quantify the RNA concentration and assess its purity.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

PCR Amplification:

Perform PCR using primers that flank the alternatively spliced region of VEGF to amplify

the different splice variants.

Use a PCR master mix and run the reaction on a thermal cycler with appropriate cycling

conditions.

Analysis of Splice Variants:

Separate the PCR products by agarose gel electrophoresis.

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light.

Quantify the intensity of the bands corresponding to the different VEGF splice variants.

Calculate the ratio of the splice variants and compare the ratios in treated versus

untreated cells to determine the effect of the compounds on splicing.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling

pathway and experimental workflow.
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Caption: Clk/Dyrk signaling pathway for mRNA splicing and the inhibitory action of ML315.
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Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
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Summary of Structure-Activity Relationships
The SAR studies of ML315 and its analogs have revealed several key insights into the

structural requirements for potent and selective inhibition of Clk and Dyrk kinases:

The Pyrimidine Core: The 4-aminopyrimidine scaffold serves as a crucial hinge-binding motif,

interacting with the kinase hinge region, a common feature for ATP-competitive inhibitors.

Substitution at the 5-position: Aromatic substitutions at this position are well-tolerated and

contribute significantly to potency. The 3,4-methylenedioxyphenyl group found in ML315 is

optimal for activity against the target kinases.

The Amine Linker: The secondary amine linker is essential for maintaining the correct

orientation of the substituents.

The N-benzyl Group: The nature and substitution pattern of the N-benzyl group are critical

for both potency and selectivity. The 3,5-dichlorobenzyl group is highly favorable, likely due

to its ability to occupy a specific hydrophobic pocket in the active site of the target kinases.

Modifications to this group generally lead to a decrease in inhibitory activity.

In conclusion, ML315 and its analogs represent a well-characterized class of Clk and Dyrk

inhibitors. The detailed SAR information provides a solid foundation for the future design of

more potent and isoform-selective inhibitors for both research and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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